molecular formula C13H17ClO2 B7869424 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone

Cat. No.: B7869424
M. Wt: 240.72 g/mol
InChI Key: XVLMJZLXWNNWPR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone is a substituted acetophenone derivative featuring a chloro group at the 3-position and an isopentyloxy (3-methylbutoxy) group at the 4-position of the phenyl ring. Its molecular formula is C₁₄H₁₉ClO₂, with a molecular weight of 254.75 g/mol.

Properties

IUPAC Name

1-[3-chloro-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-9(2)6-7-16-13-5-4-11(10(3)15)8-12(13)14/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLMJZLXWNNWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of di- or tri-halogenated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s chlorinated phenyl ring and ethanone moiety allow it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions, molecular properties, and synthesis routes of analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Synthesis Reference ID
1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone 3-Cl, 4-isopentyloxy C₁₄H₁₉ClO₂ 254.75 Not reported Higher lipophilicity due to branched alkoxy chain; synthesized via Friedel-Crafts acylation or nucleophilic substitution .
1-(3-Chloro-4-methoxyphenyl)ethanone 3-Cl, 4-OCH₃ C₉H₉ClO₂ 184.62 Not reported Methoxy group increases electron density; synthesized via acetylation of 3-chloro-4-methoxyphenol .
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone 3-Cl, 4-OCF₃ C₉H₆ClF₃O₂ 238.59 Not reported Trifluoromethoxy group is electron-withdrawing, enhancing stability and altering reactivity. Used as a pharmaceutical intermediate .
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone 3-Cl, 2-OH, 5-OCH₃ C₉H₉ClO₃ 200.62 Not reported Hydroxy group enables hydrogen bonding; potential for chelation in metal complexes. Synthesized via acetylation of substituted phenols .
1-(3-Ethyl-4-hydroxyphenyl)ethanone 3-C₂H₅, 4-OH C₁₀H₁₂O₂ 164.20 89–95 Ethyl group increases hydrophobicity; hydroxyl group enhances solubility in polar solvents. Prepared via Friedel-Crafts acylation .

Physicochemical Properties

  • Lipophilicity : The isopentyloxy group in the target compound increases logP compared to methoxy or hydroxy analogs, favoring lipid membrane penetration but reducing water solubility .
  • Thermal Stability: Trifluoromethoxy and chloro substituents improve thermal stability, as seen in 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone .
  • Acidity: Hydroxy-substituted analogs (e.g., 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone) exhibit lower pKa values due to phenolic -OH, enabling deprotonation under physiological conditions .

Biological Activity

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone, also known as a derivative of phenyl ketones, has gained attention in recent years for its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15ClO2
  • Molecular Weight : 240.71 g/mol

Structural Characteristics

The compound features a chloro group and an isopentyloxy substituent on a phenyl ring, which may influence its biological activity through various interactions with biological targets.

Anticancer Properties

This compound has been studied for its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116), with IC50 values indicating significant potency. The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to DNA fragmentation and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Studies have reported that this compound demonstrates effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting strong bactericidal effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It may interact with cellular receptors that regulate growth and apoptosis, thereby modulating signaling pathways critical for cell survival.

Summary of Studies

A summary table of key research findings related to the biological activity of this compound is provided below:

StudyBiological ActivityCell LineIC50 Value
AnticancerMCF-715.4 µg/mL
AntibacterialS. aureus0.625 mg/mL
AntimicrobialE. coli0.5 mg/mL

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
  • Antimicrobial Testing : Another study assessed the compound's effectiveness against multidrug-resistant bacterial strains, revealing promising results that warrant further investigation into its potential as an alternative antimicrobial agent.

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